{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine
CAS No.: 1221343-05-0
Cat. No.: VC11710419
Molecular Formula: C9H16ClN3O2S
Molecular Weight: 265.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221343-05-0 |
|---|---|
| Molecular Formula | C9H16ClN3O2S |
| Molecular Weight | 265.76 g/mol |
| IUPAC Name | 2-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C9H16ClN3O2S/c1-12(2)4-5-13-8(6-10)7-11-9(13)16(3,14)15/h7H,4-6H2,1-3H3 |
| Standard InChI Key | QZSWTJMASMFDGO-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1C(=CN=C1S(=O)(=O)C)CCl |
| Canonical SMILES | CN(C)CCN1C(=CN=C1S(=O)(=O)C)CCl |
Introduction
{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine is a synthetic organic compound featuring an imidazole core, a chloromethyl group, and a methanesulfonyl group. These functional groups contribute to its chemical reactivity and potential biological activity. The presence of a dimethylamine moiety enhances its solubility and interaction with biological systems. Compounds with imidazole structures are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Potential Applications
Given its structural features, {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine may have potential applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. Interaction studies are crucial for understanding how this compound interacts with biological targets, which would help elucidate its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine | Imidazole core with chloromethyl and methanesulfonyl groups attached to a propyl chain ending in dimethylamine | Longer propyl chain instead of ethyl |
| 2-Methanesulfonylimidazole | Imidazole core with a methanesulfonyl group | Lacks chloromethyl and ethyl chain |
| Chloromethylimidazole | Imidazole core with chloromethyl substitution | Does not contain methanesulfonyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume